molecular formula C10H9N5O2 B7130990 4-(6-methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(6-methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B7130990
M. Wt: 231.21 g/mol
InChI Key: GNLVSCJDSUIBIB-UHFFFAOYSA-N
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Description

4-(6-Methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the condensation of 6-methoxy-1H-benzimidazole-2-carboxylic acid with hydrazine derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or oxadiazole rings .

Scientific Research Applications

4-(6-Methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(6-methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1H-benzimidazol-2-yl)methanol
  • 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
  • 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol

Uniqueness

4-(6-Methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to compounds with only one of these rings .

Properties

IUPAC Name

4-(6-methoxy-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-16-5-2-3-6-7(4-5)13-10(12-6)8-9(11)15-17-14-8/h2-4H,1H3,(H2,11,15)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLVSCJDSUIBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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